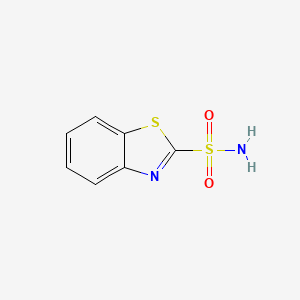

1,3-Benzothiazole-2-sulfonamide

説明

特性

IUPAC Name |

1,3-benzothiazole-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S2/c8-13(10,11)7-9-5-3-1-2-4-6(5)12-7/h1-4H,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDYMYAFSQACTQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30195812 | |

| Record name | 2-Benzothiazolesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433-17-0 | |

| Record name | 2-Benzothiazolesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=433-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzothiazolesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzothiazolesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Benzothiazolesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YFD4HT23V4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Novel 1,3-Benzothiazole-2-Sulfonamide Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 1,3-benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of compounds with diverse and potent biological activities.[1][2][3][4][5] When functionalized with a sulfonamide group at the 2-position, this privileged structure gives rise to a class of molecules with significant therapeutic potential, notably as anticancer and antimicrobial agents, and as inhibitors of crucial enzymes like carbonic anhydrase.[6][7][8] This guide provides an in-depth exploration of the synthetic pathways leading to novel 1,3-benzothiazole-2-sulfonamide derivatives, offering a blend of established methodologies and contemporary insights for researchers in drug discovery and development. The narrative emphasizes the rationale behind experimental choices, detailed protocols, and robust characterization techniques, ensuring scientific integrity and practical applicability.

Introduction: The Significance of the 1,3-Benzothiazole-2-Sulfonamide Core

The fusion of a benzene ring with a thiazole ring to form the 1,3-benzothiazole system creates a unique electronic and structural motif that is highly amenable to interactions with biological macromolecules.[5] The inherent aromaticity and the presence of heteroatoms (nitrogen and sulfur) contribute to its ability to engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which are critical for molecular recognition at the active sites of enzymes and receptors.[3]

The introduction of a sulfonamide moiety (-SO₂NHR) at the 2-position further enhances the pharmacological profile of the benzothiazole core. Sulfonamides are a well-established class of pharmacophores known for their antibacterial properties and, more broadly, for their ability to act as mimics of the transition state of tetrahedral intermediates in enzymatic reactions.[6][9] This functional group can coordinate with metal ions in metalloenzymes, such as the zinc ion in carbonic anhydrases, leading to potent and selective inhibition.[6][10] The synergistic combination of the benzothiazole scaffold and the sulfonamide group has thus emerged as a promising strategy in the design of novel therapeutic agents.

Strategic Synthesis: A Two-Stage Approach

The synthesis of 1,3-benzothiazole-2-sulfonamide derivatives is most effectively approached in a two-stage process. The first stage focuses on the construction of the core heterocyclic system, specifically the key intermediate 2-amino-1,3-benzothiazole. The second stage involves the functionalization of this intermediate to introduce the desired sulfonamide side chain.

Stage 1: Synthesis of the 2-Amino-1,3-Benzothiazole Intermediate

The formation of the 2-aminobenzothiazole core is a critical step, and several reliable methods have been established. The choice of method often depends on the availability of starting materials, desired substitution patterns on the benzene ring, and considerations of yield and environmental impact.

Method A: Classical Oxidative Cyclization of Arylthioureas

This traditional and widely used method involves the reaction of a substituted aniline with a thiocyanate salt (e.g., potassium thiocyanate) in the presence of an oxidizing agent, typically bromine in acetic acid.

-

Causality of Experimental Choices: Acetic acid serves as both a solvent and a catalyst, protonating the aniline to enhance its reactivity. Bromine acts as the oxidizing agent to facilitate the intramolecular cyclization of the intermediate arylthiourea. The reaction temperature is typically kept low initially to control the rate of the exothermic bromination reaction.

Method B: Modern Metal-Free Approaches

In recent years, more environmentally benign methods have been developed that avoid the use of harsh reagents like bromine. One such approach involves the iodine-catalyzed aerobic oxidative cyclization of cyclohexanones and thioureas. While this method leads to a different substitution pattern, it highlights the trend towards greener synthetic chemistry.

Stage 2: Sulfonylation of 2-Amino-1,3-Benzothiazole

The conversion of the 2-amino group to a sulfonamide is typically achieved through a nucleophilic substitution reaction with a sulfonyl chloride. This reaction is robust and allows for the introduction of a wide variety of substituents on the sulfonamide nitrogen, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

-

Causality of Experimental Choices: The reaction is generally carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) generated during the reaction.[9][11] The choice of solvent is crucial; anhydrous polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the sulfonyl chloride. The reaction temperature is often kept at 0°C initially to control the exothermic reaction and then allowed to warm to room temperature to ensure completion.

Below is a generalized workflow for the synthesis of 1,3-benzothiazole-2-sulfonamide derivatives:

Caption: General synthetic workflow for 1,3-benzothiazole-2-sulfonamide derivatives.

Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis and characterization of a representative 1,3-benzothiazole-2-sulfonamide derivative.

Protocol 1: Synthesis of 2-Amino-1,3-Benzothiazole

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve the substituted aniline (1.0 eq) in glacial acetic acid.

-

Thiocyanate Addition: Add potassium thiocyanate (1.2 eq) to the solution and stir until it dissolves.

-

Bromination: Cool the mixture to 0-5°C in an ice bath. Add a solution of bromine (1.1 eq) in glacial acetic acid dropwise via the dropping funnel, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into ice-cold water. Neutralize the solution with a suitable base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the product.

-

Purification: Filter the crude product, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-1,3-benzothiazole.

Protocol 2: Synthesis of N-(1,3-Benzothiazol-2-yl)benzenesulfonamide

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-1,3-benzothiazole (1.0 eq) in anhydrous dichloromethane (DCM). Add pyridine (1.5 eq) to the solution.

-

Sulfonyl Chloride Addition: Cool the mixture to 0°C in an ice bath. Add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes.[11]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-(1,3-benzothiazol-2-yl)benzenesulfonamide.

Characterization and Data Presentation

The structural elucidation and purity assessment of the synthesized compounds are paramount. A combination of spectroscopic techniques is employed for this purpose.

| Technique | Purpose | Expected Observations for N-(1,3-Benzothiazol-2-yl)benzenesulfonamide |

| ¹H NMR | To determine the number and environment of protons. | Aromatic protons of the benzothiazole and benzene rings in the range of δ 7.0-8.5 ppm. A singlet for the sulfonamide N-H proton (can be broad and exchangeable with D₂O). |

| ¹³C NMR | To determine the number and environment of carbon atoms. | Aromatic carbons in the range of δ 110-155 ppm. The C=N carbon of the benzothiazole ring at a characteristic downfield shift (~160-165 ppm).[12] |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. |

| Infrared (IR) Spectroscopy | To identify characteristic functional groups. | N-H stretching vibration for the sulfonamide group (~3300-3100 cm⁻¹). Asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonamide (~1350-1300 cm⁻¹ and ~1170-1150 cm⁻¹, respectively). |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound. | A single major peak indicating a high degree of purity. |

Biological Context: Targeting Cancer Pathways

Many 1,3-benzothiazole-2-sulfonamide derivatives have demonstrated significant anticancer activity.[7][13][14] One of the key mechanisms of action for some of these compounds is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[6][10]

Caption: Simplified pathway showing the role of CA IX/XII in cancer and its inhibition by benzothiazole sulfonamides.

Under hypoxic conditions, common in solid tumors, the transcription factor HIF-1α is stabilized. This leads to the upregulation of CA IX and CA XII on the cancer cell surface. These enzymes contribute to the acidification of the tumor microenvironment, which in turn promotes tumor growth, invasion, and metastasis. 1,3-Benzothiazole-2-sulfonamide derivatives can inhibit these CAs, thereby disrupting pH regulation and impeding cancer progression.

Conclusion and Future Directions

The synthetic strategies outlined in this guide provide a robust framework for the generation of novel 1,3-benzothiazole-2-sulfonamide derivatives. The versatility of the sulfonylation reaction, in particular, allows for extensive chemical space exploration, which is crucial for optimizing potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methods, as well as the elucidation of the precise molecular mechanisms of action for newly synthesized compounds. The continued investigation of this promising chemical class holds significant potential for the discovery of next-generation therapeutics for a range of diseases.

References

- Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry. 2024.

- Spectroscopic and Synthetic Profile of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide: A. Benchchem.

- Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I-II inhibition properties. PubMed. 2023.

- Benzothiazole derivatives as anticancer agents. Taylor & Francis Online.

- Synthesis and evaluation of some novel benzothiazole derivatives as potential anticancer and antimicrobial agents. PubMed.

- Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central.

- Design and Synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII.

-

Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][6][15]benzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI. 2022.

- Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem.

- Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Deriv

- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.

- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.

- Synthesis and Study the Biological Activity of Some New Deriv

- Synthesis And Antibacterial Activities Of Benzothiazole Deriv

- Structural Study of N-(1,3-Benzothiazol-2-yl)

- Recent advances in synthesis of benzothiazole compounds rel

- Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives.

- Supporting Information Hydroxylamine as an Oxygen Nucleophile: Substitution of Sulfonamide by Hydroxyl Group in Benzothiazole-2-. The Royal Society of Chemistry.

- Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.

- Scheme 7: Synthesis of some 1,3-benzothiazole-2-yl-hydrazone derivatives.

- An Expedient Synthesis of Sulfinamides

- Exploration of Sulfonamides and Benzothiazoles as Peptide-Based Cleavable Linkers. University of Richmond Scholarship Repository. 2024.

- X-ray crystallographic and structural studies of (benzothiazol-2-yl)ethanesulphonamide, and its antimicrobial properties.

Sources

- 1. Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I-II inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. cbijournal.com [cbijournal.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]

- 14. Synthesis and evaluation of some novel benzothiazole derivatives as potential anticancer and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties of 1,3-Benzothiazole-2-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive exploration of the chemical properties of 1,3-benzothiazole-2-sulfonamide, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its synthesis, reactivity, and physicochemical characteristics, grounded in established scientific literature.

Molecular Structure and Physicochemical Properties

1,3-Benzothiazole-2-sulfonamide is a bicyclic aromatic compound featuring a benzene ring fused to a thiazole ring, with a sulfonamide group at the 2-position. This unique arrangement of atoms imparts a distinct set of physical and chemical properties that are crucial for its application in various scientific domains.

The molecular structure of 1,3-benzothiazole-2-sulfonamide is characterized by a planar benzothiazole ring system. X-ray crystallography studies of its derivatives, such as N′-(1,3-Benzothiazol-2-yl)benzenesulfonohydrazide, reveal an almost planar benzothiazole ring.

Table 1: Physicochemical Properties of 1,3-Benzothiazole-2-sulfonamide

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O₂S₂ | |

| Molecular Weight | 214.3 g/mol | |

| LogP (Octanol/Water) | 1.33 | |

| Appearance | White to light yellow crystalline solid |

Synthesis of 1,3-Benzothiazole-2-sulfonamide: A Validated Protocol

The synthesis of 1,3-benzothiazole-2-sulfonamide is most commonly achieved through the oxidative chlorination of 2-mercaptobenzothiazole followed by amination. This method provides a reliable and scalable route to the target compound.

Causality in Synthesis:

The choice of 2-mercaptobenzothiazole as the starting material is strategic due to its commercial availability and the reactivity of the thiol group. The oxidative chlorination step is crucial for converting the thiol into a more reactive sulfonyl chloride intermediate. Subsequent reaction with ammonia or an ammonia equivalent then efficiently forms the desired sulfonamide.

Detailed Experimental Protocol:

Step 1: Oxidative Chlorination of 2-Mercaptobenzothiazole

-

To a stirred suspension of 2-mercaptobenzothiazole (1 equivalent) in a suitable solvent such as aqueous hydrochloric acid, add an oxidizing agent like sodium hypochlorite solution (a slight excess) dropwise at a controlled temperature (typically 0-5 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the intermediate, benzothiazole-2-sulfonyl chloride, can be isolated, though it is often used in the next step without extensive purification.

Step 2: Amination of Benzothiazole-2-sulfonyl Chloride

-

The crude benzothiazole-2-sulfonyl chloride is then reacted with an excess of an ammonia source, such as aqueous ammonia, in a suitable solvent like acetone at a low temperature.

-

The reaction mixture is stirred until the starting material is consumed (monitored by TLC).

-

The product, 1,3-benzothiazole-2-sulfonamide, precipitates from the reaction mixture and can be collected by filtration.

-

Purification is typically achieved by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the final product as a white or off-white solid.

An In-depth Technical Guide to the Discovery of Novel Bioactive 1,3-Benzothiazole-2-sulfonamides

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, synthesis, and biological evaluation of novel 1,3-benzothiazole-2-sulfonamides. By integrating established synthetic methodologies with recent advancements, this document serves as a technical resource for identifying and developing new therapeutic agents based on this privileged heterocyclic scaffold.

The Benzothiazole-Sulfonamide Scaffold: A Cornerstone in Medicinal Chemistry

The 1,3-benzothiazole ring system, a bicyclic scaffold composed of a benzene ring fused to a thiazole ring, is a prominent feature in numerous biologically active compounds.[1][2] Its rigid, planar structure and the presence of heteroatoms (nitrogen and sulfur) facilitate interactions with various biological targets. When coupled with a sulfonamide moiety (-SO₂NH₂), the resulting 1,3-benzothiazole-2-sulfonamide core exhibits a broad spectrum of pharmacological activities. This includes, but is not limited to, antimicrobial, anticancer, and enzyme inhibitory effects.[3][4][5][6] The sulfonamide group, a well-established pharmacophore, often enhances the binding affinity of the molecule to target enzymes and can improve its pharmacokinetic properties.[7]

The rationale for focusing on this hybrid scaffold lies in the principle of molecular hybridization, where two or more pharmacophores are combined to create a new molecule with potentially enhanced activity, novel mechanisms of action, or improved selectivity.[8] The benzothiazole moiety provides a versatile platform for structural modification, allowing for the fine-tuning of biological activity through the introduction of various substituents.[9]

Synthetic Strategies for 1,3-Benzothiazole-2-sulfonamides

The synthesis of 1,3-benzothiazole-2-sulfonamides typically involves a multi-step process, beginning with the construction of the core benzothiazole ring, followed by the introduction of the sulfonamide functionality. Several synthetic routes have been reported, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.[10][11]

General Synthetic Pathway

A common and efficient approach to synthesizing the 1,3-benzothiazole-2-sulfonamide scaffold is outlined below. This pathway offers a reliable method for producing a variety of derivatives for biological screening.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I-II inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. openaccesspub.org [openaccesspub.org]

- 8. Design, synthesis, molecular docking and anticancer activity of benzothiazolecarbohydrazide–sulfonate conjugates: insights into ROS-induced DNA damage ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07810A [pubs.rsc.org]

- 9. Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 11. Benzothiazole Moiety with Sulphonamide as Anti-Inflammatory and Analgesic Activity: A Review | SAR Publication [sarpublication.com]

An In-Silico Roadmap for Predicting the Bioactivity of 1,3-Benzothiazole-2-Sulfonamides: A Technical Guide

The 1,3-benzothiazole-2-sulfonamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. Its derivatives have been extensively explored for various therapeutic applications, including as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agents.[1][2][3][4] A significant portion of research has focused on their potent inhibitory activity against carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological and pathological processes.[5][6][7][8][9] This guide provides a comprehensive, in-depth technical framework for leveraging in silico methodologies to predict and rationalize the bioactivity of this versatile class of compounds, aimed at researchers and professionals in drug discovery and development.

The Rationale for a Computational Approach

Computational, or in silico, techniques have become indispensable in modern drug discovery. They offer a rapid and cost-effective means to screen vast chemical libraries, predict biological activities, and elucidate mechanisms of action before committing to expensive and time-consuming synthesis and in vitro testing. For 1,3-benzothiazole-2-sulfonamides, a computational approach allows for the systematic exploration of structure-activity relationships (SAR), the identification of key molecular interactions with their biological targets, and the early assessment of drug-like properties.

The In Silico Workflow: A Multi-faceted Strategy

A robust in silico workflow for predicting the bioactivity of 1,3-benzothiazole-2-sulfonamides typically involves a multi-step process, integrating molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

Caption: A typical in silico workflow for predicting the bioactivity of small molecules.

Part 1: Target Identification and Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[2] For 1,3-benzothiazole-2-sulfonamides, a primary target is often a specific isoform of carbonic anhydrase.

Step-by-Step Protocol for Molecular Docking

-

Target Protein Preparation:

-

Obtain the 3D structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB). For example, the structure of human carbonic anhydrase II (hCA II) can be readily found.

-

Pre-process the structure: Remove water molecules and any co-crystallized ligands. Add hydrogen atoms and assign appropriate protonation states to the amino acid residues. This can be accomplished using software such as UCSF Chimera or Schrödinger's Protein Preparation Wizard.

-

-

Ligand Preparation:

-

Design a virtual library: Create a set of 1,3-benzothiazole-2-sulfonamide derivatives with diverse substituents.

-

Generate 3D conformers: Convert the 2D structures of the ligands into 3D structures and generate low-energy conformers. Tools like MarvinSketch for drawing and Open Babel for format conversion and 3D generation are suitable.

-

-

Docking Simulation:

-

Define the binding site: Identify the active site of the protein. For carbonic anhydrases, this is typically the zinc-containing active site.

-

Run the docking algorithm: Use a docking program such as AutoDock Vina or Glide to dock the ligand library into the defined binding site. The program will generate a series of binding poses for each ligand and score them based on their predicted binding affinity.

-

-

Analysis of Docking Results:

-

Rank the compounds: Rank the ligands based on their docking scores (e.g., binding energy in kcal/mol). Lower binding energies generally indicate higher predicted affinity.

-

Visualize interactions: Analyze the binding poses of the top-ranked compounds to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with the zinc ion in the active site. This visualization can be done using Discovery Studio Visualizer or PyMOL.

-

Caption: Key molecular interactions between a 1,3-benzothiazole-2-sulfonamide and the carbonic anhydrase active site.

Interpreting Docking Results: A Case Study

Numerous studies have employed molecular docking to understand the inhibition of carbonic anhydrases by benzothiazole sulfonamides.[5][10] These studies consistently show that the sulfonamide group coordinates with the zinc ion in the active site, a hallmark of carbonic anhydrase inhibitors. The benzothiazole core and its substituents often form hydrogen bonds and hydrophobic interactions with surrounding amino acid residues, contributing to the overall binding affinity and isoform selectivity.

| Compound Type | Target Isoform | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| N-(4-(benzothiazole-2-yl) phenyl) 3-substituted benzene sulfonamide | Nicotinic acetylcholine ion gated receptors | Not specified, but showed hydrogen bond interactions | Not specified |

| 1,3-benzothiazole-2-amine derivatives | GABA-AT | -5.9 to -6.6 | Not specified |

| 1,3-benzothiazole-2-amine derivatives | NavMs | ~5.0 | Not specified |

Note: The table above is a representative summary based on available literature. Specific values can vary depending on the docking software and parameters used.[1][2]

Part 2: Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a statistical approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[11][12][13][14] For 1,3-benzothiazole-2-sulfonamides, QSAR can be used to predict the activity of novel derivatives and to identify the key molecular descriptors that govern their potency.

Step-by-Step Protocol for QSAR Model Development

-

Data Collection and Curation:

-

Assemble a dataset: Gather a set of 1,3-benzothiazole-2-sulfonamide derivatives with experimentally determined biological activity data (e.g., IC50 or Ki values).

-

Data cleaning: Ensure the consistency and accuracy of the biological data.

-

-

Descriptor Calculation:

-

Calculate molecular descriptors: For each compound in the dataset, calculate a wide range of molecular descriptors that quantify various aspects of their chemical structure (e.g., physicochemical, topological, and quantum chemical descriptors). Software like PaDEL-Descriptor or Dragon can be used for this purpose.

-

-

Model Building and Validation:

-

Split the dataset: Divide the dataset into a training set for model development and a test set for external validation.

-

Select a modeling technique: Choose a suitable regression method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest or Support Vector Machines.

-

Train the model: Use the training set to build the QSAR model.

-

Validate the model: Assess the statistical significance and predictive power of the model using various validation metrics (e.g., R², Q², RMSE).

-

The Predictive Power of QSAR

A well-validated QSAR model can be a powerful tool for guiding the design of new 1,3-benzothiazole-2-sulfonamide derivatives with improved activity.[11][15] By analyzing the contribution of different molecular descriptors to the model, researchers can gain insights into the structural features that are most important for bioactivity. For instance, a QSAR study might reveal that increasing the hydrophobicity or modifying the electronic properties of a particular substituent leads to enhanced inhibitory potency.

Part 3: ADMET Prediction

While high biological activity is essential, a successful drug candidate must also possess favorable ADMET properties.[16][17][18][19] In silico ADMET prediction allows for the early identification of potential liabilities, such as poor oral bioavailability or a high risk of toxicity, thereby reducing the likelihood of late-stage failures in drug development.

Key ADMET Properties to Assess

-

Absorption: Prediction of properties like gastrointestinal absorption and blood-brain barrier permeability.

-

Distribution: Estimation of parameters such as plasma protein binding and volume of distribution.

-

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

-

Excretion: Prediction of the likely routes of elimination from the body.

-

Toxicity: Assessment of potential risks, including cardiotoxicity (e.g., hERG inhibition), mutagenicity, and carcinogenicity.

In Silico ADMET Tools

A variety of online and standalone software tools are available for ADMET prediction, such as SwissADME, pkCSM, and DEREK Nexus.[18][19][20] These tools typically use a combination of QSAR models and rule-based systems to predict a wide range of ADMET properties.

| ADMET Property | Predicted Outcome for a Sample Benzothiazole Sulfonamide | Implication for Drug Development |

| Gastrointestinal Absorption | High | Good potential for oral administration |

| Blood-Brain Barrier Permeability | Low | May not be suitable for targeting the central nervous system |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |

| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity |

| Ames Mutagenicity | Non-mutagenic | Low risk of genotoxicity |

This table provides an illustrative example of in silico ADMET predictions.[16][17]

Conclusion: An Integrated Approach to Drug Discovery

The in silico prediction of the bioactivity of 1,3-benzothiazole-2-sulfonamides is a powerful and multifaceted approach that can significantly accelerate the drug discovery process. By integrating molecular docking, QSAR modeling, and ADMET prediction, researchers can efficiently design and prioritize novel derivatives with high therapeutic potential. This guide has provided a comprehensive technical framework and step-by-step protocols to empower scientists in their quest for novel and effective therapeutics based on this versatile chemical scaffold. The judicious application of these computational methodologies, coupled with experimental validation, will undoubtedly continue to drive innovation in this exciting area of medicinal chemistry.

References

-

Ghorab, M. M., et al. (2022). Inhibition of carbonic anhydrase isoforms I, II, IX and XII with secondary sulfonamides incorporating benzothiazole scaffolds. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1937-1948. [Link]

-

Nocentini, A., et al. (2021). Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1845-1855. [Link]

-

Kumar, A., et al. (2018). Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives. Current Drug Discovery Technologies, 15(3), 235-246. [Link]

-

El-Sayed, M. A. A., et al. (2024). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. Saudi Pharmaceutical Journal, 32(5), 102025. [Link]

-

Abdel-Aziz, A. A.-M., et al. (2022). Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2378-2391. [Link]

-

Bozdag, M., et al. (2021). 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 103-109. [Link]

-

Isik, M., et al. (2023). Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I-II inhibition properties. Archiv der Pharmazie, 356(12), e2300267. [Link]

-

Rajini Kanth, K. N., et al. (2023). Design synthesis and antibacterial evaluation of naphthyl sulfonamide derivatives supported by computational and experimental studies. ResearchGate. [Link]

-

Li, Y., et al. (2021). Molecular design, molecular docking and ADMET study of cyclic sulfonamide derivatives as SARS-CoV-2 inhibitors. Journal of Molecular Structure, 1244, 130948. [Link]

-

Sepay, N., et al. (2022). Anti-COVID-19 Sulfonamides: A DFT, Docking and ADMET Study. Current Drug Discovery Technologies, 19(1), 1-13. [Link]

-

Al-Masoudi, N. A., et al. (2008). Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives. ResearchGate. [Link]

-

Kumar, A., et al. (2018). Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives. ResearchGate. [Link]

-

Sepay, N., et al. (2022). Anti-COVID-19 Sulfonamides: A DFT, docking and ADMET study. ResearchGate. [Link]

-

Kumar, A., et al. (2018). Synthesis, computational studies and anticonvulsant activity of novel benzothiazole coupled sulfonamide derivatives. Journament. [Link]

-

Fares, M., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Antibiotics, 11(12), 1799. [Link]

-

Al-Ostoot, F. H., et al. (2023). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. Journal of Taibah University Medical Sciences, 18(5), 1083-1094. [Link]

-

Al-Hussain, S. A., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2064. [Link]

-

Pawar, S. J. (2017). Synthesis, Molecular Docking and Antimicrobial Evaluation of Some Benzothiazoles. ResearchGate. [Link]

-

Işık, M. (n.d.). Professor (Associate) at Bilecik Şeyh Edebali University. ResearchGate. [Link]

-

Khan, I., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4118. [Link]

-

Perković, I., et al. (2021). Eco-friendly synthesis, in vitro anti-proliferative evaluation, and 3D-QSAR analysis of a novel series of monocationic 2-aryl/heteroaryl-substituted 6-(2-imidazolinyl)benzothiazole mesylates. ResearchGate. [Link]

-

Fares, M., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PMC. [Link]

-

Argyropoulou, I., et al. (2009). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. ResearchGate. [Link]

-

Patel, B., et al. (2022). Design, Development and Evaluation of QSAR and Molecular Modelling of Benzothiazole Analogues for Antibacterial Drug Discovery. ResearchGate. [Link]

-

Verma, J., et al. (2018). QSAR Modeling, Docking, Scaffold Study, Synthesis and Characterization of Novel Sulfonamides Tested Against E. coli. ResearchGate. [Link]

-

Hadanu, R., et al. (2016). QSAR Analysis of Benzothiazole Derivatives of Antimalarial Compounds Based On AM1 Semi-Empirical Method. ResearchGate. [Link]

-

Al-Ostoot, F. H., et al. (2023). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. ResearchGate. [Link]

-

Fadda, A. A., et al. (2019). Antimicrobial Properties of Some New Synthesized Benzothiazole Linked Carboxamide, Acetohydrazide, and Sulfonamide Systems. Sci-Hub. [Link]

-

Leechaisit, P., et al. (2022). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PMC. [Link]

-

Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. World Journal of Advanced Research and Reviews, 19(3), 1045-1056. [Link]

-

Kumar, V., et al. (2023). Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. Research Journal of Pharmacy and Technology, 16(6), 2631-2637. [Link]

-

Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. [Link]

-

Leechaisit, P., et al. (2022). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 21, 574-592. [Link]

Sources

- 1. Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.in [pharmacyjournal.in]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. Inhibition of carbonic anhydrase isoforms I, II, IX and XII with secondary sulfonamides incorporating benzothiazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I-II inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular design, molecular docking and ADMET study of cyclic sulfonamide derivatives as SARS-CoV-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benthamdirect.com [benthamdirect.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Benzothiazole Sulfonamides

Foreword: The Enduring Scaffold in Modern Drug Discovery

The benzothiazole ring, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a privileged scaffold in medicinal chemistry.[1][2][3][4] Its inherent aromaticity and the presence of nitrogen and sulfur heteroatoms endow it with a unique electronic and structural profile, enabling diverse interactions with biological macromolecules.[3][4] When coupled with the sulfonamide moiety (-SO₂NH₂), a classic zinc-binding group and a cornerstone of numerous therapeutic agents, the resulting benzothiazole sulfonamide architecture gives rise to a class of compounds with a remarkable breadth of pharmacological activities.[5][6] This guide provides a detailed exploration of the structure-activity relationships (SAR) of these compounds, offering insights for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics. We will delve into the causal relationships behind experimental choices and provide a framework for the rational design of next-generation benzothiazole sulfonamide-based drugs.

The Architectural Blueprint: Core Structural Features

The pharmacological profile of benzothiazole sulfonamides is intricately dictated by the nature and position of substituents on the benzothiazole ring system and the sulfonamide group. The core scaffold can be dissected into three key regions for SAR analysis: the benzothiazole core, the sulfonamide moiety, and the linker connecting them.

Caption: Core components of benzothiazole sulfonamides for SAR analysis.

Targeting Carbonic Anhydrases: A Tale of Isoform Selectivity

Benzothiazole sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-metalloenzymes crucial for various physiological processes.[7][8] The sulfonamide group acts as the primary zinc-binding group, anchoring the inhibitor to the active site of the enzyme. SAR studies have been pivotal in designing isoform-selective inhibitors, particularly for the cancer-related isoforms CA IX and XII.[7][8][9]

The Sulfonamide Position: A Determinant of Potency

The position of the sulfonamide group on the benzothiazole ring is a critical determinant of inhibitory activity. Studies have shown that derivatives with the sulfonamide at the 6-position of the benzothiazole ring generally exhibit potent inhibition against various CA isoforms.[5][9][10]

Substitutions at the 2-Position: Tailoring Selectivity

The 2-position of the benzothiazole ring offers a versatile handle for introducing various substituents to modulate potency and selectivity.

-

2-Amino and 2-Acylamino Derivatives: The presence of a 2-amino or 2-acylamino group can significantly influence the inhibitory profile. For instance, 2-acylamino derivatives have been shown to be potent inhibitors of cytosolic isoforms hCA I and II, as well as the tumor-associated hCA IX.[10]

-

Linker-mediated Modifications: Introducing different linkers, such as a ureido spacer, between the benzothiazole core and other aromatic moieties can lead to potent and selective inhibitors of cancer-related CA IX and XII isoforms.[7][8] Elongating this linker can further fine-tune the inhibitory activity.[7][8]

Quantitative SAR: A Look at Inhibition Constants

The following table summarizes the inhibitory activities (Ki) of representative benzothiazole sulfonamides against various human carbonic anhydrase (hCA) isoforms.

| Compound ID | Substitution Pattern | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |

| AAZ (Acetazolamide) | Standard Inhibitor | 250 | 12 | 25 | 5.7 | [7] |

| Compound A | 2-amino-benzothiazole-6-sulfonamide | 98.5 | 3.5 | 9.3 | 6.2 | [9] |

| Compound B | 2-(acetylamino)-benzothiazole-6-sulfonamide | 150.3 | 45.4 | 12.8 | 8.9 | [9] |

| Compound C | Benzothiazole-ureido-benzenesulfonamide | 361.7 | 54.1 | Potent Inhibition | Potent Inhibition | [7][8] |

Note: Lower Ki values indicate higher inhibitory potency.

Caption: Key SAR features for carbonic anhydrase inhibition.

Anticancer Activity: Beyond Carbonic Anhydrase Inhibition

The anticancer properties of benzothiazole sulfonamides are not solely attributed to CA inhibition. These compounds can exert their effects through various mechanisms, including the induction of apoptosis and inhibition of tubulin polymerization.[11][12]

The Role of Substituents in Cytotoxicity

The substitution pattern on both the benzothiazole and the sulfonamide-linked phenyl ring plays a crucial role in the anticancer activity.

-

Halogenation: The introduction of halogen atoms, such as fluorine or chlorine, can enhance cytotoxic activity.[13][14] For example, a 7-fluoro substituent on the benzothiazole ring has been shown to increase cytotoxicity against various cancer cell lines.[13]

-

Lipophilicity: The lipophilicity of the molecule can influence its ability to cross cell membranes and reach its intracellular target. Modifications that alter lipophilicity, such as the introduction of different aryl groups, can significantly impact anticancer potency.[15]

Mechanism of Action: A Multifaceted Approach

Recent studies have shed light on the diverse mechanisms by which benzothiazole sulfonamides exert their anticancer effects.

-

Tubulin Polymerization Inhibition: Some benzothiazole derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division.[11]

-

Induction of Reactive Oxygen Species (ROS): Certain benzothiazolecarbohydrazide-sulfonate conjugates have been shown to elevate ROS levels in cancer cells, leading to DNA damage and apoptosis.[11]

Caption: Multifaceted anticancer mechanisms of benzothiazole sulfonamides.

Antimicrobial Arena: Combating Bacterial Resistance

Benzothiazole sulfonamides have also emerged as promising antimicrobial agents, particularly against Gram-positive bacteria.[16] The sulfonamide moiety in these compounds can act as a competitive inhibitor of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[1]

SAR for Antibacterial Activity

-

Substitutions on the Sulfonamide-linked Phenyl Ring: The nature of substituents on the phenyl ring attached to the sulfonamide group significantly influences antibacterial activity. Electron-withdrawing groups, such as nitro groups, have been shown to enhance activity against Gram-positive bacteria.

-

Synergistic Effects: The antibacterial activity of some benzothiazole sulfonamides can be potentiated when used in combination with other antimicrobial agents like trimethoprim.[6]

Spectrum of Activity

While many benzothiazole sulfonamides show potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), their activity against Gram-negative bacteria is often limited. This is likely due to differences in cell wall composition and the presence of efflux pumps in Gram-negative bacteria.[1]

Experimental Protocols: A Guide to Synthesis and Evaluation

General Synthesis of Benzothiazole-6-sulfonamides

A common synthetic route to 2-substituted benzothiazole-6-sulfonamides involves the cyclization of a substituted thiourea, followed by functional group manipulations at the 2-position.

Step 1: Synthesis of 2-Amino-benzothiazole-6-sulfonamide

-

React the appropriate aminobenzenesulfonamide with an isothiocyanate derivative in a suitable solvent (e.g., ethanol).

-

Induce cyclization of the resulting thiourea derivative, often using an oxidizing agent like bromine in a solvent such as chloroform or acetic acid, to form the 2-aminobenzothiazole-6-sulfonamide core.[9]

Step 2: Acylation of the 2-Amino Group

-

Dissolve the 2-aminobenzothiazole-6-sulfonamide in a suitable solvent (e.g., pyridine or DMF).

-

Add the desired acylating agent (e.g., an acid chloride or anhydride) dropwise at a controlled temperature.

-

Stir the reaction mixture until completion (monitored by TLC).

-

Isolate and purify the product by recrystallization or column chromatography.[9]

Caption: Synthetic workflow for key benzothiazole sulfonamides.

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity against CA isoforms is typically determined using a stopped-flow CO₂ hydrase assay.[7][8]

-

Enzyme and Inhibitor Preparation: Prepare stock solutions of the purified CA isozyme and the benzothiazole sulfonamide inhibitor in a suitable buffer (e.g., Tris-HCl with a non-interfering salt).

-

Assay Procedure:

-

Equilibrate the enzyme solution to the desired temperature (typically 25 °C).

-

Initiate the reaction by rapidly mixing the enzyme solution with a CO₂-saturated solution in a stopped-flow instrument.

-

Monitor the change in pH over time as the CO₂ is hydrated to bicarbonate and a proton. The initial rate of the reaction is determined from the slope of the absorbance change of a pH indicator.

-

Repeat the assay in the presence of varying concentrations of the inhibitor.

-

-

Data Analysis: Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the enzyme activity against the inhibitor concentration. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Future Perspectives and Conclusion

The benzothiazole sulfonamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research directions should focus on:

-

Rational Design of Isoform-Selective Inhibitors: Leveraging computational tools like molecular docking and molecular dynamics simulations to design inhibitors with high selectivity for specific CA isoforms, thereby minimizing off-target effects.[9]

-

Exploration of Novel Anticancer Mechanisms: Investigating the detailed molecular mechanisms underlying the anticancer activity of these compounds to identify new therapeutic targets and strategies.

-

Overcoming Antimicrobial Resistance: Designing novel benzothiazole sulfonamides with improved activity against Gram-negative bacteria and resistant strains.

References

- Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-asso - FLORE. (2022-09-22).

- 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors - Taylor & Francis Online.

- Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII - Taylor & Francis Online. (2022-09-22).

- Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents - Semantic Scholar. (2009-02-04).

- Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides - ResearchGate. (2025-08-06).

- Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed. (2015-08-01).

- Synthesis And Antibacterial Activities Of Benzothiazole Derivatives Of Sulphonamides. (2020-06-30).

- Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents - University of Michigan.

- Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents | Request PDF - ResearchGate. (2025-08-09).

- Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review - PubMed.

- Antimicrobial Properties of Some New Synthesized Benzothiazole Linked Carboxamide, Acetohydrazide, and Sulfonamide Systems - Sci-Hub.

- Design, synthesis, molecular docking and anticancer activity of benzothiazolecarbohydrazide–sulfonate conjugates: insights into ROS-induced DNA damage and tubulin polymerization inhibition - RSC Publishing. (2025-02-21).

- Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. (2005-07-15).

- Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity - Journal of Chemical Health Risks.

- Benzothiazoles: How Relevant in Cancer Drug Design Strategy? - ResearchGate. (2025-08-10).

- Recent insights into antibacterial potential of benzothiazole derivatives - PMC - NIH. (2023-05-29).

- Benzothiazole derivatives as anticancer agents - Taylor & Francis Online.

- Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review (2020) | Bhat Mahesh | 37 Citations - SciSpace.

- Biological evaluation of benzothiazoles obtained by microwave-green synthesis - SciELO.

- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - NIH. (2024-06-19).

- (PDF) Design and Synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - ResearchGate.

- Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review | Bentham Science.

- Biological Screening and Structure Activity relationship of Benzothiazole.

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

- Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).

- Design, Synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents - RSC Publishing. (2014-03-26).

- Synthesis of fluoro benzothiazole sulphonamides and their antibacterial activity. (2025-08-06).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review (2020) | Bhat Mahesh | 37 Citations [scispace.com]

- 4. benthamscience.com [benthamscience.com]

- 5. tandfonline.com [tandfonline.com]

- 6. [PDF] Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents | Semantic Scholar [semanticscholar.org]

- 7. flore.unifi.it [flore.unifi.it]

- 8. tandfonline.com [tandfonline.com]

- 9. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, molecular docking and anticancer activity of benzothiazolecarbohydrazide–sulfonate conjugates: insights into ROS-induced DNA damage ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07810A [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. quod.lib.umich.edu [quod.lib.umich.edu]

An In-depth Technical Guide to the Physicochemical Properties of Substituted 1,3-Benzothiazole-2-sulfonamides

Foreword: The Enduring Relevance of the Benzothiazole Sulfonamide Scaffold

The 1,3-benzothiazole nucleus, a fused bicyclic system of benzene and thiazole, represents a cornerstone in medicinal chemistry. When functionalized with a sulfonamide group at the 2-position, this scaffold gives rise to a class of compounds with a remarkable spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] The therapeutic potential of these molecules is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, as well as their interaction with biological targets. This guide provides a comprehensive exploration of the key physicochemical characteristics of substituted 1,3-benzothiazole-2-sulfonamides, offering insights into their synthesis, structural analysis, and the critical interplay between their chemical nature and biological function.

I. Synthetic Strategies: Accessing the Core Scaffold

The synthesis of substituted 1,3-benzothiazole-2-sulfonamides typically commences with the construction of the 2-aminobenzothiazole core, followed by sulfonamide formation. A prevalent method for creating the benzothiazole ring is the reaction of a substituted aniline with potassium thiocyanate in the presence of bromine and acetic acid.[4] The resulting 2-aminobenzothiazole can then be reacted with a variety of substituted benzenesulfonyl chlorides in the presence of a base, such as pyridine, to yield the desired N-substituted sulfonamides.[5][6]

Alternatively, a two-step approach involving the formation of a Schiff base intermediate can be employed. This involves the condensation of 4-amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide with an appropriate aldehyde, followed by reduction of the resulting imine.[7] These synthetic pathways offer versatility in introducing a wide array of substituents on both the benzothiazole ring and the benzenesulfonyl moiety, allowing for the fine-tuning of physicochemical properties.

Experimental Protocol: Synthesis of N-(4-(benzothiazole-2-yl) phenyl) 4-substituted benzene sulfonamides

-

Synthesis of 2-(4-aminophenyl)benzothiazole: A mixture of 2-aminothiophenol and 4-aminobenzoic acid in the presence of a condensing agent such as polyphosphoric acid is heated to afford 2-(4-aminophenyl)benzothiazole.

-

Sulfonamide Formation: The synthesized 2-(4-aminophenyl)benzothiazole is dissolved in a suitable solvent like pyridine.[2]

-

To this solution, a substituted benzenesulfonyl chloride is added portion-wise with stirring.[2]

-

The reaction mixture is heated on a water bath for a specified duration, typically 2 hours.[2]

-

Upon completion, the mixture is poured into water to precipitate the crude product.[2]

-

The solid is collected by filtration and recrystallized from a suitable solvent system, such as ethanol-water, to yield the purified substituted 1,3-benzothiazole-2-sulfonamide.[2]

Caption: General synthetic scheme for substituted 1,3-benzothiazole-2-sulfonamides.

II. Spectroscopic and Structural Characterization

The elucidation of the molecular structure is paramount in understanding the physicochemical behavior of these compounds. A combination of spectroscopic techniques and X-ray crystallography provides a detailed picture of their atomic arrangement and electronic environment.

A. Spectroscopic Analysis

The structural confirmation of synthesized 1,3-benzothiazole-2-sulfonamides is routinely achieved through a combination of Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[4][6][8]

-

Infrared (IR) Spectroscopy: Key characteristic vibrational frequencies in the IR spectra include N-H stretching bands for the sulfonamide group, typically observed in the range of 3330-3434 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide moiety give rise to strong absorptions around 1366 cm⁻¹ and 1164 cm⁻¹, respectively.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectra exhibit characteristic signals for the aromatic protons of the benzothiazole and benzene rings, typically appearing as multiplets in the downfield region (δ 7.0-8.0 ppm). The sulfonamide N-H proton often appears as a broad singlet, and its chemical shift can be influenced by the solvent and concentration.[2] For instance, in N-(4-(benzothiazole-2-yl) phenyl) benzene sulfonamides, a broad singlet for the -NH proton is observed between δ 4.19-4.7 ppm.[2]

-

¹³C NMR: The carbon NMR spectra provide valuable information about the carbon framework. The C=N carbon of the thiazole ring is typically observed at a downfield chemical shift, around 168.6-170.1 ppm.[2] Aromatic carbons resonate in the range of δ 115.1-151.2 ppm.[2]

-

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compounds and to gain insights into their fragmentation patterns, further confirming their identity.

| Spectroscopic Data | Predicted Chemical Shift/Frequency | Assignment |

| ¹H NMR | ~9.5 - 10.5 ppm | Sulfonamide N-H |

| ~7.2 - 8.0 ppm | Aromatic protons (benzothiazole and benzene rings) | |

| ¹³C NMR | ~160 - 165 ppm | C=N (benzothiazole) |

| ~140 - 145 ppm | Aromatic C-S (benzothiazole) | |

| IR | ~3330 - 3434 cm⁻¹ | N-H stretch (sulfonamide) |

| ~1366 & 1164 cm⁻¹ | SO₂ stretch (sulfonamide) | |

| Table 1: Predicted Spectroscopic Data for a Representative 1,3-Benzothiazole-2-sulfonamide. [7][9] |

B. X-ray Crystallography

Single-crystal X-ray diffraction studies provide unambiguous determination of the three-dimensional molecular structure in the solid state.[9][10] These studies have revealed that the benzothiazole ring system is nearly planar. The dihedral angle between the benzothiazole ring and the appended phenyl ring of the sulfonamide moiety is a key conformational feature.[10][11] Intermolecular interactions, such as hydrogen bonds involving the sulfonamide group (N-H···O and N-H···N), play a crucial role in stabilizing the crystal lattice.[9][12] For instance, in N'-(1,3-Benzothiazol-2-yl)benzenesulfonohydrazide, the asymmetric unit comprises two independent molecules with similar conformations.[10]

Caption: Intermolecular interactions in the crystal lattice of benzothiazole sulfonamides.

III. Core Physicochemical Parameters

The physicochemical properties of 1,3-benzothiazole-2-sulfonamides are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Key parameters include acidity (pKa), lipophilicity (logP), and solubility.

A. Acidity (pKa)

B. Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a measure of a compound's affinity for a nonpolar environment. It is a critical factor influencing drug absorption, distribution, and metabolism. For orally administered drugs, an optimal logP value is generally sought to ensure adequate absorption and to avoid excessive sequestration in fatty tissues. The lipophilicity of 1,3-benzothiazole-2-sulfonamides can be systematically varied by introducing substituents with different degrees of hydrophobicity or hydrophilicity. For example, the introduction of halogen atoms or alkyl groups will increase logP, whereas polar functional groups like hydroxyl or carboxyl groups will decrease it. PubChem provides computed XLogP3 values for some parent structures, such as 1.3 for 2-benzothiazolesulfonamide.[13]

C. Solubility

Aqueous solubility is a fundamental property that affects drug dissolution and bioavailability. The solubility of 1,3-benzothiazole-2-sulfonamides is influenced by a combination of factors, including their crystal lattice energy, lipophilicity, and ionization state. Generally, compounds with high melting points and high logP values tend to have lower aqueous solubility. The introduction of polar functional groups and ionizable centers can enhance solubility.

| Physicochemical Parameter | Importance in Drug Development | Influence of Substituents |

| pKa | Governs ionization state, solubility, and receptor binding. | Electron-withdrawing groups increase acidity (lower pKa). |

| logP | Affects absorption, distribution, and membrane permeability. | Halogens and alkyl groups increase lipophilicity (higher logP). |

| Solubility | Determines dissolution rate and bioavailability. | Polar groups and ionizable centers enhance solubility. |

| Table 2: Key Physicochemical Parameters and their Significance. |

IV. Computational Insights into Physicochemical Properties

In the absence of extensive experimental data, computational chemistry provides powerful tools to predict and rationalize the physicochemical properties of 1,3-benzothiazole-2-sulfonamides. Density Functional Theory (DFT) calculations are frequently used to investigate their electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.[14]

The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of a molecule.[14] A smaller energy gap suggests a higher reactivity.[14] Computational studies have shown that the nature and position of substituents on the benzothiazole and phenyl rings can significantly influence the HOMO-LUMO gap.[14] For instance, the introduction of electron-withdrawing groups like trifluoromethyl (-CF₃) can lower the energy gap, indicating increased reactivity.[14] These computational models are invaluable for in silico screening and the rational design of new derivatives with optimized physicochemical and biological properties.

Caption: Schematic representation of HOMO and LUMO energy levels.

V. Conclusion: A Versatile Scaffold for Drug Discovery

Substituted 1,3-benzothiazole-2-sulfonamides represent a privileged scaffold in medicinal chemistry, with a rich and diverse range of biological activities. Their therapeutic potential is deeply rooted in their physicochemical properties, which can be strategically modulated through synthetic modifications. A thorough understanding of their spectroscopic characteristics, three-dimensional structure, and key parameters such as pKa, logP, and solubility is essential for the rational design of new drug candidates. The integration of experimental techniques with computational modeling provides a powerful paradigm for exploring the chemical space of these compounds and for optimizing their ADMET properties, ultimately paving the way for the development of novel and effective therapeutic agents. The continued investigation into the physicochemical properties of this versatile class of molecules will undoubtedly fuel future innovations in drug discovery.[15]

References

-

Synthesis of fluoro benzothiazole sulphonamides and their antibacterial activity. (2025). ResearchGate. [Link]

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing. [Link]

-

Synthesis and biological activity of substituted benzothiazoles. (2025). ResearchGate. [Link]

-

Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. (2009). ResearchGate. [Link]

-

Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. (2009). Semantic Scholar. [Link]

-

Synthesis And Antibacterial Activities Of Benzothiazole Derivatives Of Sulphonamides. (2020). ResearchGate. [Link]

-

Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). National Institutes of Health. [Link]

-

Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives. (n.d.). National Institutes of Health. [Link]

-

Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. (2024). MDPI. [Link]

-

N′-(1,3-Benzothiazol-2-yl)benzenesulfonohydrazide: crystal structure, Hirshfeld surface analysis and computational chemistry. (n.d.). National Institutes of Health. [Link]

-

A Review on Recent Development and biological applications of benzothiazole derivatives. (n.d.). Research Square. [Link]

-

Theoretical Investigation of some Antimalarial Sulfonamides as COVID-19 Drug Utilizing Computational Calculations and Molecular Docking Study. (2021). MDPI. [Link]

-

Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. (2024). ResearchGate. [Link]

-

N′-(1,3-Benzothiazol-2-yl)benzenesulfonohydrazide: crystal structure, Hirshfeld surface analysis and computational chemistry. (2019). ResearchGate. [Link]

-

Synthesis of some fluoro substituted sulphonamide benzothiazole comprising thiazole for anti-microbial screening. (2010). ResearchGate. [Link]

-

Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I-II inhibition properties. (2023). PubMed. [Link]

-

Syntheses and X-ray Structure of N-(Benzothiazol-2-yl)-3-chlorobenzamide. (2024). Modern Chemistry. [Link]

-

Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). MDPI. [Link]

-

Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (n.d.). National Institutes of Health. [Link]

-

Design and Synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. (2015). ResearchGate. [Link]

-

Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. (2025). ResearchGate. [Link]

-

Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). (2022). PubMed. [Link]

-

Benzothiazole-2-sulfonic acid. (n.d.). PubChem. [Link]

-

2-Benzothiazolesulfonamide. (n.d.). PubChem. [Link]

-

Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (n.d.). National Institutes of Health. [Link]

-

Antimicrobial Properties of Some New Synthesized Benzothiazole Linked Carboxamide, Acetohydrazide, and Sulfonamide Systems. (2019). Sci-Hub. [Link]

-

SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. [Link]

-

A Study on the Structure, Optical Properties and Cellular Localization of Novel 1,3-Benzothiazole-Substituted BODIPYs. (2023). MDPI. [Link]

Sources

- 1. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. N′-(1,3-Benzothiazol-2-yl)benzenesulfonohydrazide: crystal structure, Hirshfeld surface analysis and computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 2-Benzothiazolesulfonamide | C7H6N2O2S2 | CID 67944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Quantum Chemical Analysis of 1,3-Benzothiazole-2-Sulfonamide: A Technical Guide for Drug Development Professionals